molecular formula C26H30O6 B11645640 2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11645640
M. Wt: 438.5 g/mol
InChI Key: SJCSQGMWEYVMEX-UHFFFAOYSA-N
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Description

2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic and carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butylphenoxy group: This step involves the etherification of the chromenone core with 4-tert-butylphenol using a suitable base and an alkylating agent.

    Esterification: The final step involves the esterification of the chromenone derivative with 2-methylpropyl 2-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can interact with various biological pathways, including those involved in oxidative stress and inflammation. The tert-butylphenoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4-tert-butylphenyl)propanol
  • 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

Uniqueness

2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenone core with a tert-butylphenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-methylpropyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C26H30O6/c1-16(2)14-30-25(28)17(3)31-20-11-12-21-22(13-20)29-15-23(24(21)27)32-19-9-7-18(8-10-19)26(4,5)6/h7-13,15-17H,14H2,1-6H3

InChI Key

SJCSQGMWEYVMEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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